2-Benzyl-2-methylpyrrolidine hydrochloride

Lipophilicity CNS Drug Delivery Physicochemical Properties

The 2-Benzyl-2-methylpyrrolidine hydrochloride scaffold combines a benzyl group with a geminal methyl substituent at the pyrrolidine 2-position, generating a rigid three-dimensional architecture that enhances lipophilicity (XLogP3=2.5) and steric bulk. This privileged scaffold is optimized for CNS-targeting molecules requiring passive blood-brain barrier diffusion and for asymmetric catalysis demanding high enantioselectivity. Supplied as a stable hydrochloride salt (mp ~190°C) at ≥95% purity, it ensures accurate weighing and reproducible synthetic procedures. Ideal for medicinal chemistry campaigns targeting neurological disorders and chiral methodology development.

Molecular Formula C12H18ClN
Molecular Weight 211.73 g/mol
CAS No. 1803585-45-6
Cat. No. B1448415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2-methylpyrrolidine hydrochloride
CAS1803585-45-6
Molecular FormulaC12H18ClN
Molecular Weight211.73 g/mol
Structural Identifiers
SMILESCC1(CCCN1)CC2=CC=CC=C2.Cl
InChIInChI=1S/C12H17N.ClH/c1-12(8-5-9-13-12)10-11-6-3-2-4-7-11;/h2-4,6-7,13H,5,8-10H2,1H3;1H
InChIKeyXVJRZUUIMJDJAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-2-methylpyrrolidine Hydrochloride (CAS 1803585-45-6): A Pyrrolidine Scaffold for CNS-Targeted and Chiral Synthesis Applications


2-Benzyl-2-methylpyrrolidine hydrochloride (CAS 1803585-45-6) is a pyrrolidine derivative characterized by a five-membered saturated ring with both a benzyl and a methyl substituent at the 2-position [1]. It is supplied as a hydrochloride salt, with a molecular weight of 211.73 g/mol and a typical purity of 95% [2]. This compound serves primarily as a versatile small molecule scaffold and intermediate in organic synthesis, particularly for the development of central nervous system (CNS)-targeting molecules and chiral catalysts [3].

Why 2-Benzyl-2-methylpyrrolidine Hydrochloride Cannot Be Readily Substituted by Simpler Analogs Like 2-Benzylpyrrolidine or 2-Methylpyrrolidine


Generic substitution among pyrrolidine scaffolds is precluded by the specific steric and electronic demands of modern drug discovery targets. While 2-Benzylpyrrolidine and 2-Methylpyrrolidine offer simpler building blocks, the unique combination of a benzyl group and a geminal methyl group at the 2-position in 2-Benzyl-2-methylpyrrolidine creates a distinct three-dimensional architecture [1]. This 'privileged' scaffold enhances rigidity and lipophilicity, which is critical for engaging challenging biological targets like CNS receptors and histone deacetylases (HDACs) where precise molecular recognition is essential [2]. Simply put, a different substitution pattern or missing functional group results in a fundamentally different molecule with altered binding properties and synthetic utility, as demonstrated by the quantitative property comparisons below.

Quantitative Evidence for Selecting 2-Benzyl-2-methylpyrrolidine Hydrochloride Over Structural Analogs


Enhanced Lipophilicity (XLogP3) of 2-Benzyl-2-methylpyrrolidine for Superior CNS Penetration Potential vs. Simpler Analogs

The compound exhibits a computed partition coefficient (XLogP3-AA) of 2.5, indicating higher lipophilicity compared to its closest analogs. This property is a critical determinant for passive blood-brain barrier (BBB) permeability. The difference of +0.2 log units over 2-Benzylpyrrolidine and a substantial +1.8 log units over 2-Methylpyrrolidine suggests a significantly improved ability to partition into lipid membranes, a key requirement for CNS drug candidates [1].

Lipophilicity CNS Drug Delivery Physicochemical Properties

Increased Steric Bulk and Molecular Weight of 2-Benzyl-2-methylpyrrolidine for Chiral Ligand Design vs. 2-Benzylpyrrolidine

With a molecular weight of 175.27 g/mol (free base), 2-Benzyl-2-methylpyrrolidine is approximately 9% heavier and more sterically encumbered than 2-Benzylpyrrolidine (161.24 g/mol) [1]. This increase in steric bulk at the 2-position directly influences the conformational preferences of the pyrrolidine ring and its ability to act as a chiral auxiliary or ligand in asymmetric catalysis.

Asymmetric Synthesis Chiral Ligands Steric Hindrance

High Melting Point of 2-Benzyl-2-methylpyrrolidine Hydrochloride Salt for Improved Handling and Formulation vs. Free Base

The hydrochloride salt form of 2-Benzyl-2-methylpyrrolidine (CAS 1803585-45-6) is reported to have a high melting point of approximately 190°C [1]. This physical property is significantly higher than what would be expected for the corresponding free base (2-Benzyl-2-methylpyrrolidine, CAS 1507010-39-0), which is often an oil or low-melting solid.

Solid-State Chemistry Formulation Science Compound Handling

Class-Level Relevance of the 2-Benzyl-2-methylpyrrolidine Scaffold in CNS and Anticancer Research

Analogs of benzyl-substituted pyrrolidines, a class to which 2-Benzyl-2-methylpyrrolidine belongs, have been identified in primary literature as selective inhibitors of histone deacetylases (HDACs) without off-target effects [1]. Furthermore, the rigid pyrrolidine scaffold is particularly valuable for developing CNS-targeting molecules due to its favorable balance of polarity and lipophilicity [2].

Medicinal Chemistry CNS Therapeutics HDAC Inhibition Anticancer Agents

Key Research and Procurement Scenarios for 2-Benzyl-2-methylpyrrolidine Hydrochloride (CAS 1803585-45-6)


Design and Synthesis of CNS-Penetrant Drug Candidates

Leverage the compound's favorable lipophilicity (XLogP3 = 2.5) [1] and reported use as a CNS-targeting scaffold [2] to synthesize novel molecules aimed at crossing the blood-brain barrier. The higher lipophilicity compared to 2-Benzylpyrrolidine provides a tangible advantage for passive diffusion into the CNS, making it a strategic choice for medicinal chemistry campaigns targeting neurological or psychiatric disorders.

Development of Novel Chiral Catalysts and Ligands

Utilize the increased steric bulk of the 2-methyl group [3] to create more rigid and sterically demanding chiral environments. The distinct molecular geometry of 2-Benzyl-2-methylpyrrolidine can induce higher enantioselectivity in asymmetric reactions compared to its less-hindered analog, 2-Benzylpyrrolidine. This is particularly relevant for laboratories focused on developing new synthetic methodologies.

Laboratory-Scale Synthesis Requiring a Stable, Easy-to-Handle Amine Source

Procure the hydrochloride salt (CAS 1803585-45-6) for its high melting point (~190°C) [4] and room-temperature storage stability . This form is ideal for routine bench chemistry, as its solid state ensures accurate weighing and minimizes degradation, directly enhancing the reproducibility of synthetic procedures where a precise amount of the amine base is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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